2-Methylpyrazine

Flavor Chemistry Sensory Science Odor Activity Value

Select 2-Methylpyrazine (109-08-0) for its unmatched potency in aqueous flavor systems. Its high water solubility (80,380 mg/L) prevents clarity issues in beverages, while its 60 µg/L odor threshold ensures cost-effective, authentic nutty/cocoa notes. For pharma buyers, it is the direct, high-yield intermediate for pyrazinamide, avoiding the demethylation step required by dimethyl analogs. Do not substitute with 2-Ethylpyrazine, which introduces undesirable meaty notes.

Molecular Formula C13H9ClN2O
Molecular Weight 0
CAS No. 10-98-0
Cat. No. B1173153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrazine
CAS10-98-0
Molecular FormulaC13H9ClN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000 mg/mL at 20 °C, soluble in water and oils, miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Understanding 2-Methylpyrazine (CAS 109-08-0) as a Foundational Alkylpyrazine


2-Methylpyrazine (CAS 109-08-0) is a foundational alkylpyrazine [1], a class of nitrogen-containing heterocycles characterized by a pyrazine ring with a methyl substitution. It is a colorless to pale yellow liquid [2] with a characteristic nutty, roasted, and cocoa-like aroma [3], and is naturally formed during the cooking of foods via Maillard reactions [1]. It serves as a primary building block in the flavor and fragrance industry and as a key intermediate in pharmaceutical synthesis .

The Risk of Substitution: Why 2-Methylpyrazine Cannot Be Replaced by Other Alkylpyrazines


The alkylpyrazine family exhibits a wide spectrum of sensory and physical properties that are highly dependent on the specific substitution pattern on the pyrazine ring [1]. Simple substitution with a different analog, such as 2,5-Dimethylpyrazine or 2-Ethylpyrazine, is not a valid procurement strategy without risking significant changes in product performance. Critical parameters, including odor threshold, log P (which dictates solubility and matrix partitioning), and synthetic utility, differ by orders of magnitude among structurally similar compounds [2]. The following quantitative evidence underscores why 2-Methylpyrazine must be selected based on its unique, verifiable characteristics.

Quantitative Evidence for Selecting 2-Methylpyrazine: A Comparator-Based Guide


Odor Threshold: 2-Methylpyrazine is 150x More Potent than 2,6-Dimethylpyrazine

2-Methylpyrazine has a significantly lower odor threshold in water compared to its structural isomer, 2,6-Dimethylpyrazine [1]. This means it can be detected and perceived at much lower concentrations, making it a more efficient flavoring agent.

Flavor Chemistry Sensory Science Odor Activity Value

Hydrophilicity: 2-Methylpyrazine's Log P is 2.1x Lower than 2,5-Dimethylpyrazine

The Log P (octanol-water partition coefficient) value for 2-Methylpyrazine is 0.49 [1]. This is more than two times lower than that of 2,5-Dimethylpyrazine, which has a Log P of 1.03 [1]. This indicates that 2-Methylpyrazine is more hydrophilic (water-loving).

Flavor Chemistry Food Matrix Science Partitioning

Sensory Character: 2-Methylpyrazine Offers a Different Nutty Profile than 2-Ethylpyrazine

2-Methylpyrazine is consistently described with sensory notes of 'nutty, cocoa, roasteda' [1]. In contrast, 2-Ethylpyrazine, while also nutty, has an odor threshold that is 66-366x higher (6,000–22,000 µg/L) and is described with additional notes of 'peanut, coffee, meaty' [1]. The sensory character of 2-Methylpyrazine is distinct, providing a cleaner, more cocoa-forward note.

Flavor Chemistry Sensory Science Aroma Profiling

Pharmaceutical Intermediate Specificity: 2-Methylpyrazine is a Direct Precursor to Pyrazinamide

2-Methylpyrazine is a direct and well-established intermediate for the synthesis of pyrazinamide, a first-line anti-tuberculosis drug . This is achieved through a chlorination and subsequent amidation reaction . While 2,5-Dimethylpyrazine can also be used, its synthesis of pyrazinamide often involves a demethylation step to first form 2-Methylpyrazine, making it a less direct and potentially less efficient route [1].

Medicinal Chemistry Pharmaceutical Synthesis Anti-tubercular Agents

High-Value Application Scenarios for 2-Methylpyrazine Based on Differentiating Evidence


Precision Formulation of Low-Calorie and Clear Beverages

Due to its high water solubility (80380 mg/L [1]) and low odor threshold (60 µg/L [2]), 2-Methylpyrazine is an optimal choice for creating clear, low-calorie beverages and flavored waters. Its potency allows for effective flavoring at very low concentrations, minimizing potential off-tastes or clarity issues associated with higher usage levels of less potent or less soluble analogs like 2,6-Dimethylpyrazine.

Developing Authentic Cocoa and Roasted Nut Flavor Profiles

For applications demanding a clean, authentic cocoa and roasted nut aroma, 2-Methylpyrazine is the superior choice. Its sensory profile is characterized specifically as 'nutty, cocoa, roasted' [2]. In contrast, using a substitute like 2-Ethylpyrazine would introduce unwanted 'meaty' and 'coffee' notes [2], fundamentally altering the target flavor profile. Procurement should be driven by the exact sensory target.

Efficient Synthesis of the Anti-Tubercular Drug Pyrazinamide

In pharmaceutical manufacturing, 2-Methylpyrazine is the preferred intermediate for the synthesis of pyrazinamide . Its direct conversion pathway offers a more streamlined and potentially higher-yielding process compared to routes that use alternative alkylpyrazines like 2,5-Dimethylpyrazine, which require an additional, less efficient demethylation step [3]. This translates to a more cost-effective and scalable industrial process.

Flavoring for High-Fat Food Matrices

While more hydrophilic than some analogs, 2-Methylpyrazine's Log P of 0.49 [2] still allows for effective partitioning into fatty phases. Its moderate lipophilicity makes it well-suited for flavoring baked goods, confectionery, and snacks where controlled release from a fat matrix is desired, providing a balanced and sustained roasted aroma during consumption. Its potency ensures the flavor is not lost during high-temperature processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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